ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with a methoxy group and a pyrimidinylthio-methyl group, linked to an acetamido-benzoate ester. Its unique structure suggests it may interact with biological targets in specific ways, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of the Pyridine Intermediate:
Thiomethylation: The pyridine intermediate can be reacted with a pyrimidine thiol derivative under basic conditions to introduce the pyrimidin-2-ylthio-methyl group.
Acylation: The resulting compound is then acylated with an acetamido-benzoate ester, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring or the carbonyl groups can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylthio-methyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Its structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting enzymes or receptors in the central nervous system.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry:
Materials Science:
Mechanism of Action
The mechanism by which ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate exerts its effects would depend on its interaction with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathways Involved: Could involve pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Ethyl 4-(2-(5-methoxy-4-oxo-2-methylpyridin-1(4H)-yl)acetamido)benzoate: Lacks the pyrimidinylthio-methyl group, potentially altering its biological activity.
Ethyl 4-(2-(5-hydroxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate: Substitution of the methoxy group with a hydroxy group, which may affect its reactivity and interaction with biological targets.
Uniqueness: Ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[[2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-3-31-21(29)15-5-7-16(8-6-15)25-20(28)13-26-12-19(30-2)18(27)11-17(26)14-32-22-23-9-4-10-24-22/h4-12H,3,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFSMALNMJDSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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